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Compound of Interest

1-Chloro-2-(2-
Compound Name:
methylpropoxy)benzene

Cat. No.: B3042390

In-Depth Technical Guide: 1-Chloro-2-(2-
methylpropoxy)benzene

Disclaimer: Publicly available scientific data, including experimental protocols and biological
activity, for the specific chemical compound 1-Chloro-2-(2-methylpropoxy)benzene is limited.
This guide provides the predicted molecular formula and weight for this compound and
presents available data for a closely related structural isomer, 1-Chloro-3-(2-
methylpropoxy)benzene, to offer insights for researchers, scientists, and drug development
professionals. All data presented for isomers should be considered in the context of that
specific compound and not as direct data for 1-Chloro-2-(2-methylpropoxy)benzene.

Core Molecular Information

Based on its chemical name, the molecular formula and weight for 1-Chloro-2-(2-
methylpropoxy)benzene can be predicted.

Predicted Molecular Predicted Molecular
Compound Name .

Formula Weight ( g/mol )
1-Chloro-2-(2-

Ci10H13CIO 184.66
methylpropoxy)benzene
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For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-
Chloro-3-(2-methylpropoxy)benzene, are provided below.

Value for 1-Chloro-3-(2-

Property

methylpropoxy)benzene
Molecular Formula C10H13CIO[1]
Molecular Weight 184.66 g/mol [1]
IUPAC Name 1-chloro-3-(2-methylpropoxy)benzene[1]
Synonyms 1-Chloro-3-isobutoxybenzene[1]
Computed XLogP3 4.3[1]

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 1-Chloro-2-(2-methylpropoxy)benzene is
not available in the reviewed literature, a general and plausible method would be the
Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl
halide in the presence of a base.

General Experimental Protocol: Williamson Ether
Synthesis of Chloro-isobutoxybenzene

Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.

Materials:

The corresponding chlorophenol isomer (e.g., 2-chlorophenol)

Isobutyl bromide (1-bromo-2-methylpropane)

A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3))

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))

Ethyl acetate
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Brine solution
Anhydrous magnesium sulfate (MgSOQOa)

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,
separatory funnel, etc.)

Heating mantle and magnetic stirrer
Rotary evaporator
Procedure:

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
add the chlorophenol isomer and the anhydrous solvent.

Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium
hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen
gas ceases, indicating the formation of the sodium phenoxide.

Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a
temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the
reaction with stirring for several hours, monitoring the progress by thin-layer chromatography
(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it
by carefully adding water. Transfer the mixture to a separatory funnel and extract the
agueous layer with ethyl acetate.

Purification: Combine the organic layers and wash them with water and then with brine. Dry
the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

Characterization: Purify the crude product by column chromatography on silica gel to obtain
the pure chloro-isobutoxybenzene isomer. The final product should be characterized by
analytical techniques such as NMR spectroscopy (*H and 13C) and mass spectrometry to
confirm its structure and purity.
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Role in Drug Discovery and Development

Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a
chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties,
such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is
no specific information on the biological activity of 1-Chloro-2-(2-methylpropoxy)benzene, the
general importance of chloro-containing compounds in drug discovery is well-established.

Visualizations
Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the hypothetical synthesis of 1-Chloro-
2-(2-methylpropoxy)benzene using the Williamson ether synthesis.
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Caption: A logical workflow for the synthesis of 1-Chloro-2-(2-methylpropoxy)benzene.

Conceptual Role in Drug Discovery

This diagram illustrates the conceptual influence of halogenation on the properties of a lead
compound in drug discovery.
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Impact of Halogenation in Drug Discovery
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Caption: Conceptual impact of chlorination on drug candidate properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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